N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a chemical compound with a complex structure. Let’s break it down:
N,N-dimethyl: Indicates two methyl groups attached to the nitrogen atoms.
4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]: Describes a pyridazinone ring with a phenyl group and a ketone (oxo) at position 6.
piperazine-1-sulfonamide: Contains a piperazine ring with a sulfonamide group attached.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the phenyl or pyridazinone moieties.
Reduction: Reduction reactions might target the ketone group or other functional groups.
Substitution: Substituting functional groups (e.g., halogens, amines) could alter its properties.
Common Reagents: Reagents like reducing agents (e.g., LiAlH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) may be employed.
Major Products: These reactions could yield derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, especially against Mycobacterium tuberculosis.
Chemistry: Explore its reactivity and design analogs for drug discovery.
Industry: Assess its use in pharmaceuticals or other applications.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment.
Properties
Molecular Formula |
C17H23N5O3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N5O3S/c1-19(2)26(24,25)21-12-10-20(11-13-21)14-22-17(23)9-8-16(18-22)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3 |
InChI Key |
PLWHTCQJVVPGBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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